N-ethyl-N-methyl-1-phenylpyrazol-4-amine
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Overview
Description
N-ethyl-N-methyl-1-phenylpyrazol-4-amine is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a derivative of pyrazole, which has been extensively studied due to its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-1-phenylpyrazol-4-amine typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step . These methods are advantageous for large-scale production as they minimize the need for purification steps and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-1-phenylpyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions often require catalysts such as Lewis acids or bases to facilitate the substitution.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-ethyl-N-methyl-1-phenylpyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-1-phenylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound with a simpler structure and similar reactivity patterns.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, leading to variations in biological activity and chemical reactivity.
4-Amino-1-phenylpyrazole:
Uniqueness
N-ethyl-N-methyl-1-phenylpyrazol-4-amine is unique due to the presence of the ethylmethylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
17551-24-5 |
---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-ethyl-N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-14(2)12-9-13-15(10-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI Key |
GDIRHOSIWSOUQN-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
17551-24-5 |
Synonyms |
N-Ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine |
Origin of Product |
United States |
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